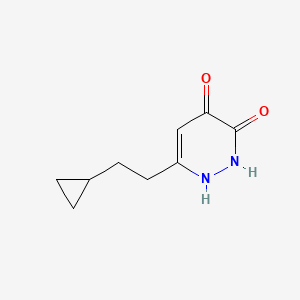
6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione is a chemical compound that belongs to the class of pyridazinones Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropylethylamine with a suitable pyridazine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydropyridazinone derivative.
Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used in an acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 6-(2-cyclopropylethyl)-4-oxopyridazin-3(2H)-one.
Reduction: Formation of 6-(2-cyclopropylethyl)-4-hydroxydihydropyridazin-3(2H)-one.
Substitution: Formation of various substituted pyridazinone derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals.
作用機序
The mechanism of action of 6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione involves its interaction with specific molecular targets within biological systems. The compound may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid: Another compound with a cyclopropyl group and a heterocyclic ring.
2-cyclopropyl-N-[(2S,3R,6S)-2-(hydroxymethyl)-6-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-3,6-dihydro-2H-pyran-3-yl]acetamide: A compound with a similar cyclopropyl group and hydroxyl functionality.
Uniqueness
6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione is unique due to its specific structural features, including the presence of a cyclopropylethyl group and a hydroxyl group on the pyridazine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione |
InChI |
InChI=1S/C9H12N2O2/c12-8-5-7(10-11-9(8)13)4-3-6-1-2-6/h5-6H,1-4H2,(H,10,12)(H,11,13) |
InChIキー |
JGLGHUJJSNRHMS-UHFFFAOYSA-N |
正規SMILES |
C1CC1CCC2=CC(=O)C(=O)NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















